molecular formula C24H23N3O2S2 B2840949 4-(4-Methoxyphenyl)-7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 892214-49-2

4-(4-Methoxyphenyl)-7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2840949
CAS RN: 892214-49-2
M. Wt: 449.59
InChI Key: UTWSIFNTSMQSJF-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and have been used as the starting material for the synthesis of a diverse range of heterocyclic analogues .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are generally synthesized and characterized using techniques such as FTIR and NMR .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structures of thiazole derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Thiazole derivatives have been reported to exhibit a variety of biological activities such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Facile Synthesis and Reactivity

The synthesis of tetrahydroquinoline derivatives, including those with functionalities similar to the compound , has been explored through the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. These studies reveal the reactivity of these compounds towards various reagents, highlighting their versatility in synthesis. Notably, the antimicrobial activity of selected derivatives offers insights into their potential as bioactive molecules (Elkholy & Morsy, 2006).

Chemosensors for Metal Ions

Research into the design and synthesis of functionalized tetrahydroquinolines has led to the development of chemosensors for the selective identification of toxic metal ions such as Pd2+. These studies demonstrate the compounds' selective fluorescence turn-off performances and their potential applications in environmental monitoring and metal ion detection (Shally et al., 2020).

Antibacterial Activity

The antibacterial activity of quinazolinone derivatives has been investigated, showing significant activity against a range of microorganisms. This suggests potential applications in developing new antibacterial agents (Osarumwense, 2022).

Corrosion Inhibition

Computational studies have explored the corrosion inhibition properties of quinoline derivatives on iron, providing insights into their protective mechanisms against corrosion. This research highlights the potential of these compounds in materials science, particularly in protecting metals from corrosion (Erdoğan et al., 2017).

Photostabilizers for PVC

Thiophene derivatives, with functionalities similar to the compound , have been synthesized and evaluated as photostabilizers for poly(vinyl chloride) (PVC), demonstrating their effectiveness in reducing the level of photodegradation. This suggests applications in enhancing the durability of PVC materials (Balakit et al., 2015).

Future Directions

Thiazoles are an active area of research in medicinal chemistry due to their diverse biological activities. Future research may focus on designing and synthesizing new thiazole derivatives with improved therapeutic properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-26-16(12-30-14)13-31-23-18(11-25)21(15-5-7-17(29-4)8-6-15)22-19(27-23)9-24(2,3)10-20(22)28/h5-8,12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWSIFNTSMQSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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